4-{[(2S)-Oxiran-2-yl]methoxy}aniline
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Overview
Description
4-{[(2S)-Oxiran-2-yl]methoxy}aniline is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound features an oxirane (epoxide) ring attached to a methoxy group, which is further connected to an aniline moiety. The presence of the oxirane ring makes it a valuable intermediate in organic synthesis due to its high reactivity.
Preparation Methods
The synthesis of 4-{[(2S)-Oxiran-2-yl]methoxy}aniline can be achieved through several routes. One common method involves the reaction of 4-methoxyaniline with epichlorohydrin under basic conditions to form the desired product. The reaction typically proceeds as follows:
Reaction with Epichlorohydrin: 4-methoxyaniline is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
4-{[(2S)-Oxiran-2-yl]methoxy}aniline undergoes various chemical reactions due to the presence of the reactive oxirane ring and the aniline group. Some of the common reactions include:
Nucleophilic Ring Opening: The oxirane ring can be opened by nucleophiles such as amines, thiols, and alcohols. For example, reaction with an amine can yield a β-amino alcohol.
Substitution Reactions: The aniline group can undergo electrophilic aromatic substitution reactions. For instance, nitration or halogenation can introduce nitro or halogen groups onto the aromatic ring.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Scientific Research Applications
4-{[(2S)-Oxiran-2-yl]methoxy}aniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins due to its ability to undergo polymerization reactions.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-{[(2S)-Oxiran-2-yl]methoxy}aniline primarily involves the reactivity of the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of various adducts. In biological systems, the compound can interact with nucleophilic sites on proteins and DNA, potentially leading to modifications that affect their function .
Comparison with Similar Compounds
4-{[(2S)-Oxiran-2-yl]methoxy}aniline can be compared with other similar compounds such as 4-methoxy-2-nitroaniline and 2-methoxy-4-nitroaniline. These compounds share structural similarities but differ in their functional groups and reactivity:
4-Methoxy-2-nitroaniline: This compound contains a nitro group instead of an oxirane ring, making it less reactive in nucleophilic addition reactions but useful in electrophilic aromatic substitution reactions.
2-Methoxy-4-nitroaniline: Similar to 4-methoxy-2-nitroaniline, this compound has a nitro group and is used in the synthesis of dyes and pigments.
Properties
CAS No. |
457897-85-7 |
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Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
4-[[(2S)-oxiran-2-yl]methoxy]aniline |
InChI |
InChI=1S/C9H11NO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6,10H2/t9-/m1/s1 |
InChI Key |
ALBWDNPLQOJPCK-SECBINFHSA-N |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=C(C=C2)N |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)N |
Origin of Product |
United States |
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